molecular formula C24H21FN2O5 B6545761 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide CAS No. 946359-56-4

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No.: B6545761
CAS No.: 946359-56-4
M. Wt: 436.4 g/mol
InChI Key: PLIJPABOKGDHLA-UHFFFAOYSA-N
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Description

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide is a synthetic organic compound characterized by a complex molecular structure. This compound has gained interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide typically involves multi-step organic reactions. The preparation begins with the formation of the 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold, followed by introducing the 4-fluoro-3-nitrophenyl group through nitration and fluorination reactions. The final step includes the formation of the amide bond under specific reaction conditions such as using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in a polar aprotic solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production methods leverage batch reactors and continuous flow systems to achieve large-scale synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and purity, ensuring the process is scalable and efficient for potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically involving the transformation of the 2,2-dimethyl-2,3-dihydro-1-benzofuran moiety to its corresponding quinone.

  • Reduction: : The nitro group can be reduced to an amino group under hydrogenation conditions.

  • Substitution: : Aromatic substitution reactions can occur on the benzamide moiety, particularly electrophilic substitutions on the benzofuran ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: : Electrophilic aromatic substitution using reagents like chlorosulfonic acid (HSO₃Cl).

Major Products

  • Oxidation: : Formation of quinone derivatives.

  • Reduction: : Formation of amino-substituted derivatives.

  • Substitution: : Formation of various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide is explored for its potential in various fields:

  • Chemistry: : Studied as a building block for the synthesis of more complex molecules.

  • Medicine: : Investigated for its potential as an anti-inflammatory or anti-cancer agent due to its ability to modulate specific molecular pathways.

  • Industry: : Used as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide exerts its effects is through interaction with cellular receptors and enzymes. It modulates specific pathways by binding to proteins, leading to changes in gene expression, inhibition of enzyme activity, or alteration of signal transduction processes.

Comparison with Similar Compounds

Compared to other benzamide derivatives, 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide stands out due to its unique combination of benzofuran and benzamide moieties. This unique structure provides distinct pharmacological properties.

Similar Compounds

  • 4-chloro-N-(4-fluorophenyl)benzamide

  • 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)oxy]methyl}-N-(4-bromo-3-nitrophenyl)benzamide

  • N-(4-fluoro-3-nitrophenyl)-4-(methoxybenzyl)benzamide

This compound, with its intricate structure and potential applications, represents a promising avenue for future research and development. How's that for a deep dive?

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-fluoro-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O5/c1-24(2)13-17-4-3-5-21(22(17)32-24)31-14-15-6-8-16(9-7-15)23(28)26-18-10-11-19(25)20(12-18)27(29)30/h3-12H,13-14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIJPABOKGDHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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